Precursor to AMPA Antagonist THIQ-10c: Anticonvulsant ED50 of 5.17 µmol/kg vs. Talampanel and GYKI 52466
The target compound is the direct, unreplaced synthetic precursor to THIQ-10c (N-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), a non-competitive AMPA receptor antagonist. In a direct head-to-head comparison within the same study, THIQ-10c demonstrated an ED50 of 5.17 µmol/kg against audiogenic seizures in DBA/2 mice, making it more potent than the clinical-stage AMPA antagonist talampanel in this model [1]. The rank order of anticonvulsant potency reported was: THIQ-10c > talampanel > GYKI 52466 [1]. Without the free secondary amine of the target compound as the synthetic entry point, access to this N-acetyl pharmacophore is not feasible.
| Evidence Dimension | Anticonvulsant potency (ED50 against audiogenic seizures in DBA/2 mice) |
|---|---|
| Target Compound Data | Serves as the direct precursor to THIQ-10c, which has an ED50 = 5.17 µmol/kg (i.p.) |
| Comparator Or Baseline | Talampanel (phase III clinical AMPA antagonist); GYKI 52466 (reference non-competitive AMPA antagonist, IC50 = 7.5 µM for AMPA receptor) |
| Quantified Difference | THIQ-10c more potent than talampanel; ED50 = 5.17 µmol/kg vs. higher ED50 values for talampanel and GYKI 52466 in the same audiogenic seizure model [1] |
| Conditions | DBA/2 mice, audiogenic seizure model; compounds administered i.p.; anticonvulsant protection assessed 15-120 min post-dosing [1] |
Why This Matters
For laboratories synthesizing or procuring AMPA receptor antagonists for epilepsy research, the target compound is the only commercially available precursor that enables access to THIQ-10c, a validated, highly potent non-competitive AMPA antagonist benchmark.
- [1] Ferreri, G., et al. (2004). Comparative anticonvulsant activity of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in rodents. Pharmacology Biochemistry and Behavior, 77(4), 685-693. doi:10.1016/j.pbb.2003.09.019. View Source
